1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene
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Overview
Description
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene: is an organic compound with the molecular formula C₈H₈Cl₂O₂S and a molecular weight of 239.12 g/mol . It is also known by other names such as 4,5-Dichloro-2-methylphenyl methyl sulfone . This compound is characterized by its two chlorine atoms, a methyl group, and a methylsulfonyl group attached to a benzene ring. It is typically used in various chemical reactions and industrial applications due to its unique chemical properties.
Scientific Research Applications
1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is utilized in various scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the chlorination of 4-methyl-5-(methylsulfonyl)toluene. This reaction typically requires the use of chlorine gas and a suitable solvent under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Sulfides or thiols.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chlorine atoms and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on enzymes or proteins. This can lead to the inhibition of enzyme activity or alteration of protein function, which is useful in biochemical research and drug development .
Comparison with Similar Compounds
- 1,2-Dichloro-4-nitrobenzene
- 1,4-Dichloro-2-nitrobenzene
- 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene
Comparison: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene is unique due to the presence of both chlorine atoms and a methylsulfonyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific interactions with biological molecules. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-4-methyl-5-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-6(9)7(10)4-8(5)13(2,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAQCAZLGMKNLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375524 |
Source
|
Record name | 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-75-2 |
Source
|
Record name | 1,2-Dichloro-4-(methanesulfonyl)-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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